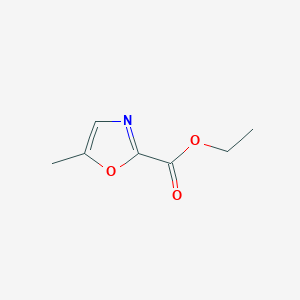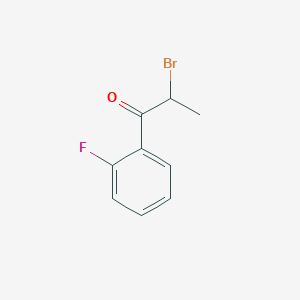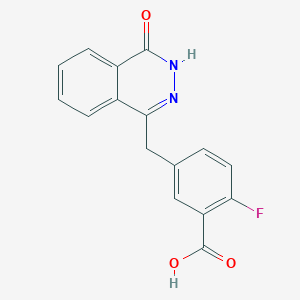
2-フルオロ-5-((4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)安息香酸
概要
説明
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a useful research compound. Its molecular formula is C16H11FN2O3 and its molecular weight is 298.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
フタラジノン骨格の合成
この化合物は、フタラジノン骨格の合成における中間体として使用されます . フタラジノンは、その多様な生物活性により、医薬品化学のさまざまな分野で有望であることが示されている化合物群です。
ポリ(ADP-リボース)ポリメラーゼの阻害
この化合物を使用して合成されたフタラジノン骨格は、ポリ(ADP-リボース)ポリメラーゼの強力な阻害剤であることが判明しています . この酵素はDNA修復において重要な役割を果たし、その阻害は特定のタイプの癌の治療に役立ちます。
イソコリジン誘導体の設計
この化合物は、イソコリジン誘導体の設計にも使用されてきました . イソコリジンは、抗癌活性を示す天然アルカロイドであり、誘導体の設計は、その有効性を向上させ、副作用を軽減するのに役立ちます。
オラパリブの合成
オラパリブは、特定のタイプの癌の治療に使用される薬物であり、この化合物はその合成における中間体として役立ちます . オラパリブは、前に述べたフタラジノン骨格と同様に、PARP阻害剤です。
有機合成中間体
一般的に、この化合物は、さまざまな有機合成プロセスにおける中間体として役立ちます . その特定の特性と構造は、幅広い反応で役立ちます。
医薬品中間体
オラパリブなどの特定の薬物の合成における役割に加えて、この化合物は、より広く医薬品中間体として役立つ可能性があります . これは、さまざまな種類の薬物の製造に使用できることを意味します。
作用機序
Target of Action
The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
This compound selectively binds to and inhibits PARP . By inhibiting PARP, it prevents the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cells with defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathwayThese breaks can lead to cell death, especially in cells lacking the ability to repair double-strand breaks .
Pharmacokinetics
The compound is described as a solid at room temperature, suggesting it could be administered orally
Result of Action
The result of the action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential therapeutic agent for the treatment of certain types of cancer.
生化学分析
Biochemical Properties
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of PARP. PARP inhibitors are crucial in cancer therapy as they prevent cancer cells from repairing their DNA, leading to cell death. The compound interacts with the PARP enzyme by binding to its catalytic domain, thereby inhibiting its activity. This interaction is essential for the compound’s effectiveness in disrupting DNA repair mechanisms in cancer cells .
Cellular Effects
The effects of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid on various cell types and cellular processes are profound. In cancer cells, the compound induces cell death by inhibiting DNA repair, leading to the accumulation of DNA damage. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound disrupts the normal function of PARP, resulting in the activation of cell death pathways such as apoptosis .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid exerts its effects through the inhibition of PARP. The compound binds to the catalytic domain of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of single-strand breaks in DNA, which, if not repaired, can result in double-strand breaks and ultimately cell death. The compound’s ability to inhibit PARP activity is crucial for its therapeutic potential in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting DNA repair and inducing cell death in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity. At higher doses, the compound can induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is involved in metabolic pathways related to DNA repair and cell death. The compound interacts with enzymes such as PARP, leading to the inhibition of its activity. This interaction affects metabolic flux and metabolite levels, particularly those involved in DNA repair processes. The compound’s role in these pathways is crucial for its effectiveness in cancer therapy .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to reach its target sites, such as the nucleus where PARP is located, is essential for its therapeutic effects .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is primarily within the nucleus, where it exerts its inhibitory effects on PARP. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus is critical for its role in inhibiting DNA repair and inducing cell death in cancer cells .
特性
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXLJNGPFJEKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647416 | |
| Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763114-26-7 | |
| Record name | 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763114-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

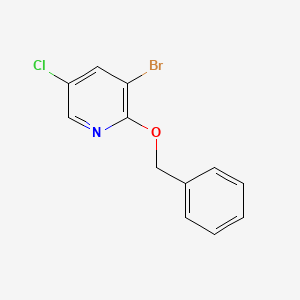
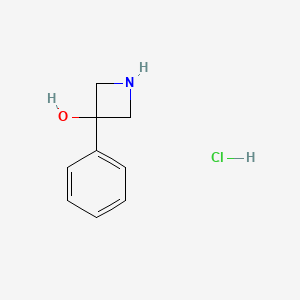
![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)



![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)
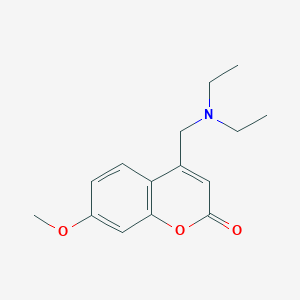
![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)
